REACTION_SMILES
|
[Al+3:19].[CH3:1][n:2]1[c:3]([CH2:11][CH2:12][C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12.[H-:18].[H-:21].[H-:22].[H-:23].[Li+:20].[Na+:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH-:25].[OH2:24]>>[CH3:1][n:2]1[c:3]([CH2:11][CH2:12][CH2:13][OH:14])[cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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CCOC(=O)CCc1cc2ccccc2n1C
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CCc1cc2ccccc2n1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1c(CCCO)cc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |